molecular formula C6H6IN3O B1324986 6-Iodo-pyridine-2-carboxylic acid hydrazide CAS No. 851102-43-7

6-Iodo-pyridine-2-carboxylic acid hydrazide

Cat. No.: B1324986
CAS No.: 851102-43-7
M. Wt: 263.04 g/mol
InChI Key: SCUAHTXSISUBKA-UHFFFAOYSA-N
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Description

6-Iodo-pyridine-2-carboxylic acid hydrazide is a chemical compound with the molecular formula C6H6IN3O and a molecular weight of 263.04 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains an iodine atom at the 6th position and a hydrazide group at the 2nd position of the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-pyridine-2-carboxylic acid hydrazide typically involves the iodination of pyridine-2-carboxylic acid followed by the conversion of the resulting 6-iodo-pyridine-2-carboxylic acid to its hydrazide derivative. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The subsequent conversion to the hydrazide involves the reaction of the iodinated acid with hydrazine hydrate under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors for the iodination and hydrazide formation steps, ensuring proper handling and disposal of reagents and by-products to maintain safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-pyridine-2-carboxylic acid hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Iodo-pyridine-2-carboxylic acid hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-pyridine-2-carboxylic acid hydrazide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydrazide group can form stable complexes with metal ions, which may also contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-pyridine-2-carboxylic acid hydrazide
  • 2-Pyridinecarbohydrazide
  • Nicotinic hydrazide
  • 4-Methoxy-pyridine-2-carboxylic acid hydrazide

Uniqueness

6-Iodo-pyridine-2-carboxylic acid hydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other pyridine-2-carboxylic acid hydrazides. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in various applications .

Properties

IUPAC Name

6-iodopyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUAHTXSISUBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640060
Record name 6-Iodopyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851102-43-7
Record name 6-Iodopyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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